molecular formula C8H8FNOS B2551018 N-(3-fluorophenyl)-2-sulfanylacetamide CAS No. 75383-49-2

N-(3-fluorophenyl)-2-sulfanylacetamide

Cat. No.: B2551018
CAS No.: 75383-49-2
M. Wt: 185.22
InChI Key: YVAUUPBJUKQFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-sulfanylacetamide is a fluorinated acetamide derivative characterized by a sulfur-containing mercapto (-SH) group at the C2 position of the acetamide backbone and a 3-fluorophenyl substituent on the nitrogen atom. This compound is of interest due to its structural versatility, which allows for diverse biological interactions.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNOS/c9-6-2-1-3-7(4-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAUUPBJUKQFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-sulfanylacetamide typically involves the reaction of 3-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-fluoroaniline attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-fluorophenyl)-2-sulfanylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to active sites of enzymes, blocking their activity and resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence biological activity and physicochemical properties.

  • The furan-triazole moiety may enhance π-π stacking interactions with biological targets compared to simpler acetamide derivatives .
  • The triazole-furan system may confer stability against metabolic degradation .
  • N-(3-fluorophenyl)-N-(trifluoromethoxy)acetamide ():

    • The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility compared to the sulfanyl group .

Heterocyclic Modifications

The incorporation of heterocycles into the acetamide scaffold diversifies biological activity:

  • 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63, ):

    • The 1,3,4-thiadiazole ring is associated with cytotoxic properties. In MCF-7 breast cancer cells, this derivative showed promising activity, likely due to thiadiazole’s ability to disrupt DNA synthesis or enzyme function .

Alkyl and Aromatic Chain Effects

  • N-[2-(3-chlorophenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide ():

    • A 3-chlorophenethyl chain increases hydrophobicity, which might improve blood-brain barrier penetration but elevate off-target risks .

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity/Properties References
N-(3-fluorophenyl)-2-sulfanylacetamide C₈H₇FNO₂S 3-Fluorophenyl, -SH Understudied; structural analog data N/A
2-(3-fluorophenyl)-N-(5-sulfanyl-thiadiazol)acetamide C₁₀H₈FN₃O₂S₂ Thiadiazole ring Cytotoxic (MCF-7 cells)
N-(3-chloro-4-fluorophenyl)-triazolylacetamide C₁₅H₁₂ClFN₄O₂S Cl, F, triazole-furan Enhanced lipophilicity
N-(2-fluorophenyl)-furan-triazolylacetamide C₁₄H₁₂FN₃O₂S 2-Fluorophenyl, furan-triazole Potential kinase inhibition
N-(4-anilinophenyl)-2-sulfanylacetamide C₁₄H₁₃N₂OS 4-Anilinophenyl DNA/enzyme interaction candidate

Research Implications

  • Positional Isomerism : Fluorine at the 3-position (target compound) vs. 2- or 4-positions (analogs) modulates electronic effects and target selectivity.
  • Heterocycle Impact : Thiadiazole and triazole rings enhance cytotoxic or stabilizing properties but may complicate synthesis.
  • Lipophilicity vs. Solubility : Chlorine or alkyl chains improve bioavailability but require balancing with polar groups (e.g., sulfanyl) to maintain solubility.

Biological Activity

N-(3-fluorophenyl)-2-sulfanylacetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves straightforward organic reactions that allow for the formation of the sulfanyl group and the incorporation of the 3-fluorophenyl moiety. The compound can undergo various chemical transformations, such as oxidation to form sulfoxides or sulfones, and substitution reactions that modify its aromatic rings.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, in vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, indicating a promising role in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, blocking their activity and leading to antimicrobial or anticancer effects.
  • Receptor Modulation : It has been suggested that this compound could act as a partial agonist for certain receptors involved in metabolic regulation .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM for breast cancer cells. This suggests that the compound has potent anticancer activity and warrants further investigation into its mechanisms and potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against a panel of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating effective antimicrobial properties. These findings support its potential use in treating bacterial infections.

Data Summary

Property Value
IC50 (Cancer Cells) ~5 µM
MIC (Bacterial Strains) 8 - 32 µg/mL
Chemical Transformations Oxidation to sulfoxides/sulfones

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.